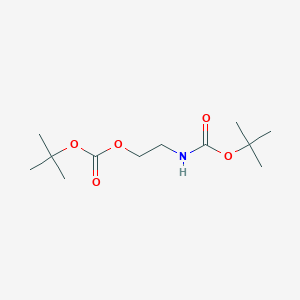
t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate, also known as Boc-protected amino acid, is a chemical compound commonly used in scientific research. It is a derivative of amino acids and is used as a protecting group during peptide synthesis. Boc-protected amino acids are widely used in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Free Volume Manipulation of Polymers
Tert-butoxycarbonyl (t-BOC) moieties have been utilized to protect hydroxyl groups on polymers, such as in the study involving a polyimide made from 6FDA and HAB. This research demonstrated that by appending t-BOC onto the polymer and subsequently removing it through solid-state thermal treatments, subtle modifications in the polymer's physical packing structure and gas transport properties could be achieved. The manipulation of free volume within polymers could influence their gas transport performance, highlighting the potential of t-BOC in developing materials with tailored properties (Lin et al., 2020).
Thermal Decomposition of Polymers
The tert-butoxycarbonyl (BOC) group's role extends to the thermal decomposition of polymers. Research on radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations revealed that the deprotection of the BOC group at approximately 200°C resulted in the quantitative elimination of isobutene and carbon dioxide. This study provides critical insights into the thermal behavior of polymers containing BOC groups and their potential for synthesizing poly(2-hydroxyethyl methacrylate) through BOC deprotection (Jing et al., 2019).
Polymerization Initiator
The tert-Butyl peroxy-2-ethyl hexanoate (TBPO), an organic peroxide, serves as an initiator for the polymerization of various monomers. Its interaction with metal ions, such as Cu2+, Ni2+, and Fe2+, affects the thermal decomposition of TBPO, indicating its role in safely initiating polymerization processes. This research emphasizes the importance of understanding the thermal hazards associated with TBPO in the presence of contaminants and its practical applications in industrial polymerization (Tsai et al., 2013).
Synthesis of Peptide Precursors
Tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate is a precursor used in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The detailed structure and potential applications in peptide synthesis highlight the versatility of t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate derivatives in facilitating complex organic syntheses (Abbas et al., 2009).
Catalysis of Amino Protection
Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O, showcasing the compound's role in the protection of amino groups. This catalytic activity facilitates the synthesis of N-tert-butyl-carbamates from various amines, including aromatic, heteroaromatic, and aliphatic types, under solvent-free conditions. This research opens avenues for chemoselective conversions and the synthesis of optically pure N-t-Boc derivatives, underlining the compound's importance in organic synthesis and drug development (Chankeshwara & Chakraborti, 2006).
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWTUIPFTJUXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


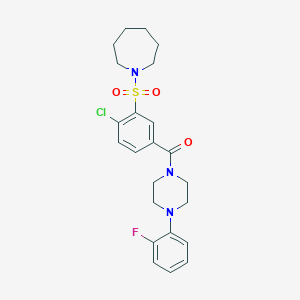
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)
![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)
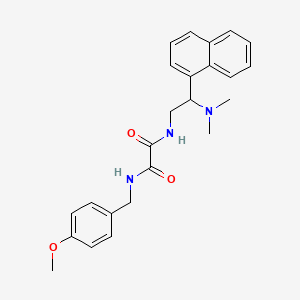
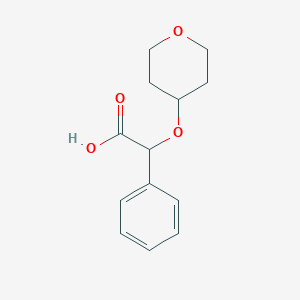
![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)
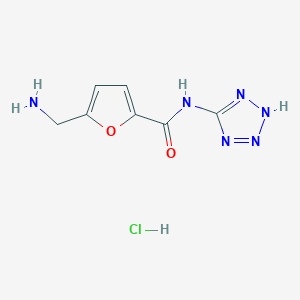
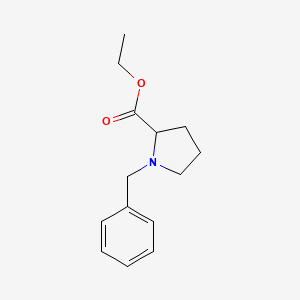
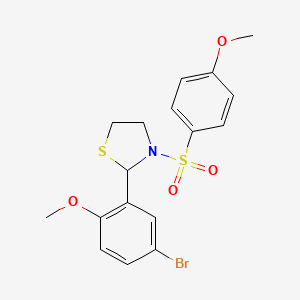
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)